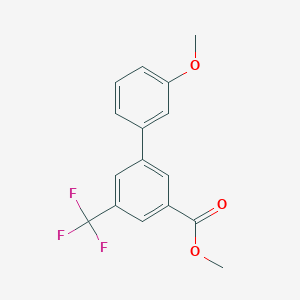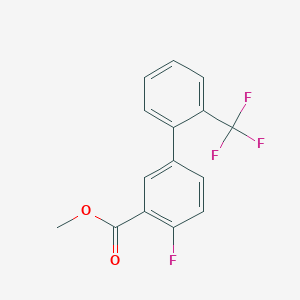
Methyl 2-(4-methoxyphenyl)-6-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(4-methoxyphenyl)-6-methylbenzoate: is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a benzoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-methoxyphenyl)-6-methylbenzoate can be achieved through several methods. One common approach involves the esterification of 2-(4-methoxyphenyl)-6-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2-(4-methoxyphenyl)-6-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 2-(4-hydroxyphenyl)-6-methylbenzoate.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 2-(4-hydroxyphenyl)-6-methylbenzoate.
Reduction: 2-(4-methoxyphenyl)-6-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the specific electrophile used.
Applications De Recherche Scientifique
Chemistry: Methyl 2-(4-methoxyphenyl)-6-methylbenzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological activities. It may be used in the development of new drugs targeting specific biological pathways or receptors.
Industry: The compound finds applications in the production of specialty chemicals and materials. It can be used as a precursor for the synthesis of polymers, dyes, and other industrial products.
Mécanisme D'action
The mechanism of action of Methyl 2-(4-methoxyphenyl)-6-methylbenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxy and ester groups can influence the compound’s binding affinity and selectivity towards these targets.
Comparaison Avec Des Composés Similaires
Methyl 2-(4-hydroxyphenyl)-6-methylbenzoate: Similar structure but with a hydroxyl group instead of a methoxy group.
Methyl 2-(4-chlorophenyl)-6-methylbenzoate: Similar structure but with a chlorine atom instead of a methoxy group.
Methyl 2-(4-nitrophenyl)-6-methylbenzoate: Similar structure but with a nitro group instead of a methoxy group.
Uniqueness: Methyl 2-(4-methoxyphenyl)-6-methylbenzoate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets.
Propriétés
IUPAC Name |
methyl 2-(4-methoxyphenyl)-6-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-11-5-4-6-14(15(11)16(17)19-3)12-7-9-13(18-2)10-8-12/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUIPTNGJIPBLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC=C(C=C2)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 2-[3-(3-fluoro-4-methylphenyl)phenyl]acetate](/img/structure/B7962258.png)




![Methyl 3-[3-(methoxycarbonyl)phenyl]-5-(trifluoromethyl)benzoate](/img/structure/B7962304.png)
![Methyl (2E)-3-[2-fluoro-3-(trifluoromethoxy)phenyl]prop-2-enoate](/img/structure/B7962310.png)



![Methyl (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate](/img/structure/B7962365.png)
![Methyl 2,2-difluoro-2-[2-(trifluoromethoxy)phenyl]acetate](/img/structure/B7962373.png)

![Methyl 2-(4-{4-[(piperidin-1-yl)carbonyl]phenyl}phenyl)acetate](/img/structure/B7962389.png)
